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Compound of Interest

Compound Name: UR-7247

Cat. No.: B1683736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available safety and toxicity information for

UR-7247. A comprehensive safety assessment is limited by the absence of detailed, publicly

accessible preclinical toxicology studies and complete clinical trial data. The information herein

is intended for research and informational purposes only and does not constitute medical

advice.

Introduction
UR-7247 is an orally active, potent, and selective non-peptide antagonist of the angiotensin II

subtype 1 (AT1) receptor. As with other members of the "sartan" class, its therapeutic potential

lies in the modulation of the renin-angiotensin-aldosterone system (RAAS), a critical regulator

of blood pressure and cardiovascular homeostasis. A distinguishing feature of UR-7247 is its

exceptionally long plasma elimination half-life in humans, exceeding 100 hours. This technical

guide provides a detailed overview of the known safety and toxicity profile of UR-7247, drawing

from available clinical data.

Mechanism of Action: AT1 Receptor Blockade
UR-7247 exerts its pharmacological effect by selectively blocking the binding of angiotensin II

to the AT1 receptor. This action inhibits the downstream signaling pathways responsible for

vasoconstriction, aldosterone secretion, sympathetic nervous system activation, and cellular
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growth, all of which contribute to the pathophysiology of hypertension and other cardiovascular

diseases.

Signaling Pathway of Angiotensin II via AT1 Receptor
and Site of UR-7247 Action
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Caption: Mechanism of UR-7247 action within the Renin-Angiotensin System.
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Preclinical Toxicity Profile
A thorough review of publicly accessible scientific literature and regulatory databases did not

yield any specific preclinical toxicology data for UR-7247. Information regarding the following

studies is not publicly available:

Acute, sub-chronic, and chronic toxicity studies in various animal models.

Safety pharmacology assessments (effects on central nervous, respiratory, and

cardiovascular systems).

Genotoxicity (mutagenicity and clastogenicity) assays.

Carcinogenicity studies.

Reproductive and developmental toxicity studies.

In vitro cytotoxicity data.

While a good safety profile with a wide therapeutic window has been mentioned, the

quantitative data to support this (e.g., LD50 values) is not available in the public domain.[1]

Clinical Safety and Tolerability
The primary source of clinical safety data for UR-7247 comes from a study conducted in

healthy volunteers, as described by Maillard et al. (2000).[1][2][3] This study focused on the

pharmacological properties of the compound and provides the most detailed insight into its

safety in humans to date.

Study Design and Demographics
The clinical trial was an open-label, single-dose administration study with four parallel groups.

[1][3] The participants were healthy male volunteers.[1][3] The study aimed to assess the

pharmacologic properties of increasing single oral doses of UR-7247.[1][3]

Experimental Workflow of the UR-7247 Clinical Study
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Caption: Experimental workflow for the clinical evaluation of UR-7247.

Safety Outcomes
Across the tested single oral doses of 2.5 mg, 5 mg, and 10 mg, UR-7247 was reported to be

well-tolerated.[4] No clinically significant adverse effects were recorded.[4] Furthermore,

monitoring of safety parameters revealed no significant changes in hematological, hepatic, or

renal functions.[4] Electrocardiogram (ECG) monitoring also showed no notable abnormalities.

[4]
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Parameter
Dosage Groups

(Single Oral Dose)
Observed Outcome Reference

General Tolerability 2.5 mg, 5 mg, 10 mg Well-tolerated [4]

Adverse Effects 2.5 mg, 5 mg, 10 mg

No clinically significant

adverse effects

reported

[4]

Hematology 2.5 mg, 5 mg, 10 mg
No significant

changes observed
[4]

Hepatic Function 2.5 mg, 5 mg, 10 mg
No significant

changes observed
[4]

Renal Function 2.5 mg, 5 mg, 10 mg
No significant

changes observed
[4]

Electrocardiogram

(ECG)
2.5 mg, 5 mg, 10 mg

No significant

changes observed
[4]

Summary and Conclusion
Based on the limited publicly available data, UR-7247 demonstrated a favorable safety profile

in a single-dose study in healthy male volunteers at doses up to 10 mg. The compound was

well-tolerated, with no significant adverse events or clinically relevant changes in laboratory

safety parameters. Its mechanism of action as an AT1 receptor antagonist is well-established,

and its safety profile is expected to be consistent with this class of drugs.

However, a comprehensive assessment of the safety and toxicity of UR-7247 is constrained by

the lack of published preclinical toxicology data. For drug development professionals, further

investigation into non-clinical safety studies, including but not limited to, repeat-dose toxicity,

safety pharmacology, genotoxicity, and reproductive toxicity, would be imperative to fully

characterize the risk profile of UR-7247 for therapeutic use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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